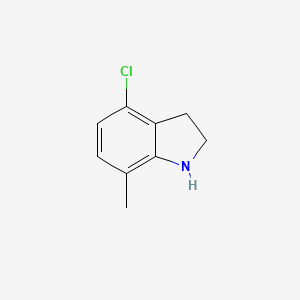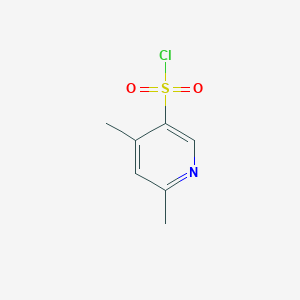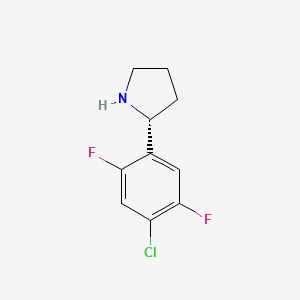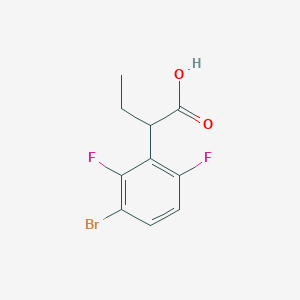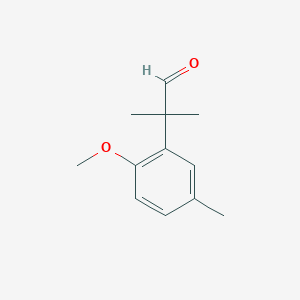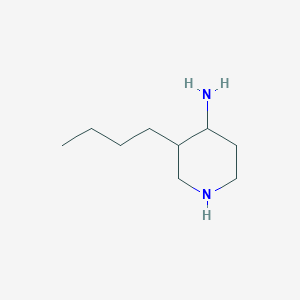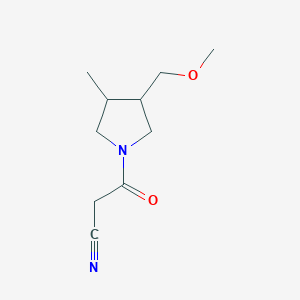
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)-3-oxopropanenitrile is a complex organic compound featuring a pyrrolidine ring, a nitrile group, and a methoxymethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with a methoxymethyl halide, followed by the introduction of a nitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.
化学反应分析
Types of Reactions
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thioethers.
科学研究应用
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Nitrile-containing compounds: Molecules with nitrile groups, like acetonitrile and benzonitrile.
Methoxymethyl-substituted compounds: Compounds with methoxymethyl groups, such as methoxymethylbenzene.
Uniqueness
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)-3-oxopropanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
3-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H16N2O2/c1-8-5-12(10(13)3-4-11)6-9(8)7-14-2/h8-9H,3,5-7H2,1-2H3 |
InChI 键 |
OEZLBVDOVBSZRT-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC1COC)C(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


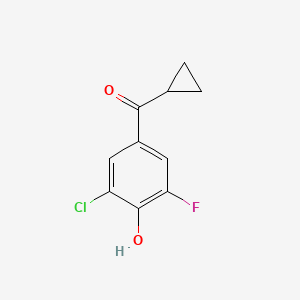
![3-[(2-Methylbutyl)amino]benzonitrile](/img/structure/B13332063.png)
![3-Azabicyclo[4.1.0]heptan-7-ol hydrochloride](/img/structure/B13332067.png)
